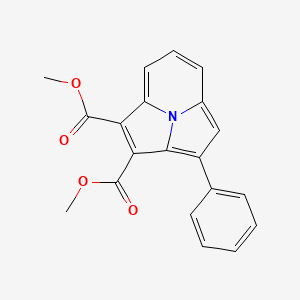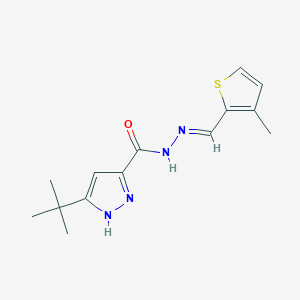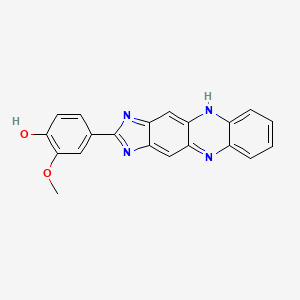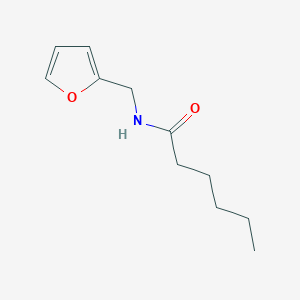![molecular formula C20H14BrN3O3S B11992122 9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-5-(4-nitrophényl)-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine est un composé organique complexe appartenant à la classe des composés hétérocycliques. Il est caractérisé par la présence d'un atome de brome, d'un groupe nitrophényle, d'un groupe thiényle et d'un noyau dihydropyrazolo[1,5-C][1,3]benzoxazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 9-Bromo-5-(4-nitrophényl)-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine implique généralement des réactions en plusieurs étapes. Une approche courante consiste à commencer par la préparation du noyau dihydropyrazolo[1,5-C][1,3]benzoxazine, suivie de l'introduction des groupes brome, nitrophényle et thiényle par diverses réactions de substitution. Les conditions de réaction exigent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité, le rendement et la rentabilité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de techniques de purification avancées pour garantir la pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 9-Bromo-5-(4-nitrophényl)-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer ou modifier des groupes fonctionnels spécifiques, tels que le groupe nitro.
Substitution : L'atome de brome et d'autres substituants peuvent être remplacés par différents groupes par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont souvent utilisés.
Substitution : Des réactifs comme l'iodure de sodium, le tert-butylate de potassium et divers composés organométalliques peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des composés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction pourrait produire des amines ou d'autres dérivés réduits.
4. Applications de la recherche scientifique
La 9-Bromo-5-(4-nitrophényl)-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'intermédiaire pharmaceutique ou principe actif en raison de ses caractéristiques structurales uniques.
Science des matériaux : Les propriétés du composé en font un candidat pour le développement de matériaux avancés, tels que les semi-conducteurs organiques ou les dispositifs photoniques.
Recherche biologique : Les chercheurs étudient ses interactions avec les systèmes biologiques pour comprendre son potentiel en tant que molécule bioactive.
5. Mécanisme d'action
Le mécanisme d'action de la 9-Bromo-5-(4-nitrophényl)-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui conduit à diverses réponses biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic devices.
Biological Research: Researchers investigate its interactions with biological systems to understand its potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of 9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(4-Nitrophényl)-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine : Elle n'a pas l'atome de brome, mais elle partage la structure de base.
9-Bromo-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine : Elle n'a pas le groupe nitrophényle, mais elle possède les groupes brome et thiényle.
9-Bromo-5-(4-nitrophényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine : Elle n'a pas le groupe thiényle, mais elle possède les groupes brome et nitrophényle.
Unicité
L'unicité de la 9-Bromo-5-(4-nitrophényl)-2-(2-thiényl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine réside dans sa combinaison de substituants, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C20H14BrN3O3S |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
9-bromo-5-(4-nitrophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H14BrN3O3S/c21-13-5-8-18-15(10-13)17-11-16(19-2-1-9-28-19)22-23(17)20(27-18)12-3-6-14(7-4-12)24(25)26/h1-10,17,20H,11H2 |
Clé InChI |
IWOLFXCPYWYLEW-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)



![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)


![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)


